REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:6][N:5]=[C:4]([NH:13]C(=O)C(C)(C)C)[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl>[CH2:8]([C:7]1[C:2]([CH3:1])=[CH:3][C:4]([NH2:13])=[N:5][CH:6]=1)[CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2.3|
|
Name
|
|
Quantity
|
233 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1CCCCC)NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C=1C(=CC(=NC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |